molecular formula C5H12ClN B1386454 N-Ethylcyclopropanamine Hydrochloride CAS No. 672302-35-1

N-Ethylcyclopropanamine Hydrochloride

Cat. No. B1386454
M. Wt: 121.61 g/mol
InChI Key: MTOBNCBJZWOLCJ-UHFFFAOYSA-N
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Description

N-Ethylcyclopropanamine Hydrochloride is a chemical compound with the CAS Number: 672302-35-1 . It has a molecular weight of 121.61 and a linear formula of C5H12ClN . It is a white to yellow solid and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Ethylcyclopropanamine Hydrochloride is represented by the linear formula C5H12ClN . The compound has a molecular weight of 121.61 .


Physical And Chemical Properties Analysis

N-Ethylcyclopropanamine Hydrochloride is a white to yellow solid . It has a molecular weight of 121.61 and a linear formula of C5H12ClN . The compound is stored at a temperature of +4C .

Scientific Research Applications

“N-Ethylcyclopropanamine Hydrochloride” is a chemical compound with the molecular formula C5H12ClN . It’s a white to yellow solid and is typically stored at a temperature of +4°C . Its CAS Number is 672302-35-1 .

  • Natural product extraction : DESs have high extraction rates in flavonoids and phenols .
  • Drug delivery systems : DESs can increase drug solubility .
  • Trace metal determination : DESs can effectively extract and perform pre-concentration of metals .
  • Nanomaterial synthesis : DESs can synthesise new nanomaterial .
  • Electrochemistry : DESs can be used as electrolytes for electrochemical reactions .

Each of these applications involves specific methods and procedures, and the outcomes can vary depending on the exact composition of the DES and the conditions of the experiment .

Safety And Hazards

N-Ethylcyclopropanamine Hydrochloride is classified as a hazardous substance. It has a GHS hazard statement of H318, which means it causes serious eye damage . Safety precautions include avoiding inhalation or skin contact, and using protective clothing and eye protection .

properties

IUPAC Name

N-ethylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-6-5-3-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOBNCBJZWOLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656396
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylcyclopropanamine Hydrochloride

CAS RN

672302-35-1
Record name N-Ethylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylcyclopropanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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